2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide is a chemical compound with a complex structure that includes an amino group, a benzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide typically involves multiple steps. One common method includes the reaction of 2-amino-4-chlorobenzophenone with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
- 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride
Comparison
Compared to similar compounds, 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide may exhibit unique properties due to the presence of the hydroxyacetamide group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-6-7-12(18-15(21)14(17)20)11(8-10)13(19)9-4-2-1-3-5-9/h1-8,14,20H,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVGGLSXNLLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20805291 |
Source
|
Record name | 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20805291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62770-20-1 |
Source
|
Record name | 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20805291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.